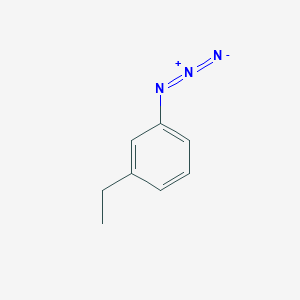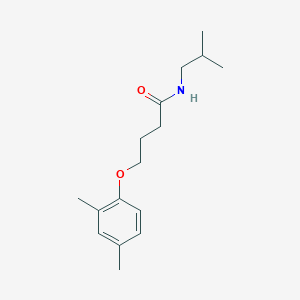
1-Azido-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3-ethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with an ethyl group. This compound is part of the broader class of organic azides, which are known for their reactivity and versatility in organic synthesis .
Mecanismo De Acción
Target of Action
Azides, in general, are known to interact with respiratory enzymes, disrupting cellular pathways.
Mode of Action
Azides, including 1-Azido-3-ethylbenzene, are known to undergo efficient cis-trans isomerization in the presence of appropriate radiation . This property makes them excellent candidates to function as molecular switches . The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Biochemical Pathways
Azides are known to disrupt cellular pathways by inhibiting respiratory enzymes. This inhibition can lead to cellular damage and death.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, azides are highly shock sensitive and need to be handled with utmost caution . Furthermore, the compound is highly flammable and may react violently with oxidizing agents, acids, and metals.
Análisis Bioquímico
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often through the formation or breakage of nitrogen-nitrogen bonds
Cellular Effects
Molecular Mechanism
Azides are known to participate in various chemical reactions, including nucleophilic substitution and free radical reactions . These reactions can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azido-3-ethylbenzene can be synthesized through the nucleophilic substitution of 3-ethylbenzyl halides with sodium azide or potassium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under mild conditions, yielding the desired azide compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-3-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes.
Major Products:
Primary Amines: Formed through reduction of the azido group.
1,2,3-Triazoles: Formed through cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
1-Azido-3-ethylbenzene has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles and other complex organic molecules.
Material Science: Employed in the development of energetic materials and advanced polymers.
Drug Development: Utilized in the synthesis of bioactive compounds and targeted drug delivery systems.
Chemical Biology: Used in bioconjugation techniques and imaging of biological systems.
Comparación Con Compuestos Similares
- 1-Azido-3-methylbenzene
- 1-Azido-4-ethylbenzene
- 1-Azido-2-ethylbenzene
Uniqueness: 1-Azido-3-ethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other azido-substituted benzenes, the presence of the ethyl group at the meta position provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
1-azido-3-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-7-4-3-5-8(6-7)10-11-9/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWDBJYZNATMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2374510.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2374511.png)
![1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2374512.png)
![3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2374515.png)
![6,15-dibromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B2374517.png)


![N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2374520.png)
![1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2374522.png)
![4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2374523.png)


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)

